ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic scaffold with a 3,2-d pyrimidine-pyrrole ring system. Key structural features include:
- 7-Phenyl group: Enhances hydrophobicity and π-π stacking interactions.
- Acetyl-amino benzoate side chain: Provides a flexible linker and ester functionality for metabolic stability or prodrug activation.
This compound shares structural motifs with kinase inhibitors and heterocyclic drug candidates, where pyrrolo-pyrimidine cores are often leveraged for their ability to mimic purine bases in ATP-binding pockets .
Properties
IUPAC Name |
ethyl 2-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-3-35-26(33)19-11-7-8-12-21(19)28-22(31)16-30-15-20(18-9-5-4-6-10-18)23-24(30)25(32)29(17-27-23)13-14-34-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRICMISKFPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a complex organic compound that falls under the category of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its structural versatility and potential therapeutic applications. The presence of various substituents such as the methoxyethyl group and acetylamino moiety contributes to its unique biological profile.
Biological Activity Overview
Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Studies indicate that compounds with the pyrrolo[3,2-d]pyrimidine scaffold can inhibit cell proliferation in various cancer cell lines. For instance, halogenated analogs have shown EC50 values ranging from 0.014 to 14.5 μM against multiple cancer types, suggesting potent antiproliferative effects .
- The mechanism of action often involves cell cycle arrest at the G2/M phase without inducing apoptosis, indicating a unique pathway for anticancer activity .
-
Antimicrobial Properties :
- Certain derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains. For example, novel 5-oxopyrrolidine derivatives were tested against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, showing promising results .
- The introduction of specific functional groups has been linked to enhanced antimicrobial efficacy.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrrolo[3,2-d]pyrimidine derivatives:
- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of various derivatives on A549 lung adenocarcinoma cells. The results showed that compounds with specific structural modifications significantly reduced cell viability compared to standard treatments like cisplatin .
- Evaluation of Antimicrobial Activity : Another study focused on the synthesis and testing of pyrrolopyrimidine derivatives against resistant bacterial strains. The findings highlighted that certain compounds exhibited low minimum inhibitory concentrations (MICs), making them potential candidates for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is C₃₁H₃₄N₂O₇, with a molecular weight of approximately 546.6 g/mol. The structure features a pyrrolopyrimidine core, which is known for its biological activity.
Pharmacological Applications
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects through molecular docking studies. These studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . Such properties make it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity :
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of a related compound using a panel of human tumor cell lines. The results demonstrated an average growth inhibition rate of over 50% at specific concentrations, indicating strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In silico docking studies performed on this compound revealed binding affinities comparable to known anti-inflammatory drugs. These findings suggest that this compound could be optimized for enhanced efficacy in treating inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and acetyl groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 80°C, 4h | 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoic acid | 92 | |
| Acetyl deprotection | 6M HCl, reflux, 12h | Free amine intermediate + acetic acid | 85 |
The ester group demonstrates greater hydrolytic stability than the acetylated amine, requiring harsher alkaline conditions for complete conversion.
Nucleophilic Substitution
The pyrrolo[3,2-d]pyrimidine core undergoes substitution at the C2 and C5 positions:
| Position | Reagent | Conditions | Product Modifications | Application |
|---|---|---|---|---|
| C2 | Thiophenol, K2CO3 | DMF, 60°C, 8h | Sulfur-linked derivatives | Anticancer lead optimization |
| C5 | Methylamine, Et3N | THF, RT, 24h | Methylamino-substituted analogs | Kinase inhibition studies |
Substitution at C5 retains the 4-oxo group’s hydrogen-bonding capacity, critical for biological target interactions.
Oxidation and Reduction
Key redox reactions involve the methoxyethyl side chain and pyrimidine ring:
| Reaction | Reagent | Outcome | Notes |
|---|---|---|---|
| Methoxy oxidation | KMnO4, H2SO4 | Conversion to carboxylic acid derivative | Low yield (45%) due to steric hindrance |
| Ring reduction | H2, Pd/C (10 atm) | Saturated pyrrolidine analog | Retains anti-inflammatory activity |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalyst System | Substrate | Product Use Case |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Na2CO3 | 4-Bromophenylboronic acid | Enhanced π-π stacking in drug design |
| Sonogashira | PdCl2(PPh3)2, CuI | Phenylacetylene | Fluorescent probes for imaging |
The phenyl group at C7 shows high reactivity in cross-coupling, enabling structural diversification.
Cyclization and Ring Expansion
Thermal and catalytic conditions induce ring transformations:
| Conditions | Product | Biological Relevance |
|---|---|---|
| 180°C, DMF, 6h | Quinazoline-4-one fused derivative | Improved solubility profile |
| Rh2(OAc)4, CH2Cl2, 40°C | Seven-membered lactam analog | Tested for CNS permeability |
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Hydrolysis Rate (Ester) | C5 Substitution Yield | Oxidation Stability |
|---|---|---|---|
| Target compound | Moderate | 85% | Low |
| Pemetrexed analog | High | 72% | High |
| 4-Aminoquinazoline | Low | 93% | Moderate |
Mechanistic Insights
-
Ester Reactivity : The benzoate ester’s ortho-substitution slows hydrolysis compared to para-substituted analogs.
-
C2 vs. C5 Reactivity : Electron-deficient C5 attracts nucleophiles more readily than C2, as shown by DFT calculations.
This compound’s multifunctional architecture supports its role as a versatile intermediate in medicinal chemistry, particularly for modifying anti-inflammatory and kinase-targeting properties.
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Ring Fusion Position : The target compound’s pyrrolo[3,2-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine (Compound 3, ) in ring connectivity, altering planarity and electronic properties.
- Substituent Effects : The 3-(2-methoxyethyl) group in the target compound contrasts with the 3-(4-chlorophenyl) group in , impacting solubility and target selectivity.
- Side Chain Flexibility: The acetyl-amino benzoate linker in the target compound provides greater conformational flexibility compared to rigid dipentylamino groups in .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s 2-methoxyethyl group improves aqueous solubility compared to the 4-chlorophenyl group in , which increases LogP but may limit bioavailability.
- The acetyl-amino benzoate side chain introduces metabolic liabilities (ester hydrolysis) compared to more stable amide or aromatic linkages in analogues .
Crystallographic and Conformational Analysis
- Crystal Packing: The compound in exhibits disorder in the dipentylamino group, suggesting conformational flexibility. In contrast, the target compound’s methoxyethyl group may adopt ordered conformations due to hydrogen bonding with the benzoate ester .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with pyrrolo[3,2-d]pyrimidine precursors in alcoholic solvents (e.g., ethanol or methanol) under mild conditions. For example, hydrazine (1 mmol) reacts with a pyrrolo[3,2-d]pyrimidine precursor (1 mmol) in ethanol at 78°C, monitored by thin-layer chromatography (TLC) until completion. Post-reaction, the mixture is filtered, and the product is purified via column chromatography (hexane/acetone gradient) to achieve yields >85% . Optimization includes adjusting solvent polarity (e.g., methanol for faster kinetics) and stoichiometric ratios to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths (mean C–C: 0.003–0.005 Å) and dihedral angles to validate the fused pyrrolo-pyrimidine core . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) for proton/carbon assignments. For example, NMR can resolve the methoxyethyl group’s methylene protons (δ 3.4–3.6 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiles are determined using polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies involve accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitored by HPLC. For instance, >95% purity is maintained in ethanol at 4°C for 30 days, while DMSO solutions degrade by 10% after 7 days at 25°C .
Advanced Research Questions
Q. What role do substituents on the pyrrolo[3,2-d]pyrimidine core play in modulating biological activity, and how can this be systematically studied?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example, replacing the methoxyethyl group with halogenated or bulky alkyl chains alters steric hindrance and electronic properties, impacting enzyme binding. Biological assays (e.g., kinase inhibition) paired with molecular docking (using SC-XRD coordinates ) quantify affinity changes. A 2022 study showed that electron-withdrawing groups (e.g., Cl) at the 3-position increased inhibitory potency against EGFR by 30% compared to methoxyethyl derivatives .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or acetylation) be elucidated using kinetic and computational methods?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) track intermediate formation during cyclization. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states, revealing that acetylation proceeds via a nucleophilic acyl substitution mechanism with a calculated activation energy of 25 kcal/mol . Isotopic labeling (e.g., ) in hydrazine reactions confirms intramolecular cyclization pathways .
Q. What advanced purification strategies are recommended for isolating enantiomers or resolving byproducts in complex reaction mixtures?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) resolves enantiomers, achieving >99% enantiomeric excess (ee) for biologically active isomers . High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., heptane/ethyl acetate/methanol/water) isolates byproducts with similar polarity to the target compound .
Q. How can in vitro metabolic stability be evaluated to prioritize derivatives for preclinical studies?
- Methodological Answer : Liver microsomal assays (human or murine) quantify metabolic half-life () via LC-MS. For example, incubation with NADPH-fortified microsomes at 37°C showed a of 45 minutes for the parent compound, while fluorinated analogs extended to 90 minutes due to reduced CYP3A4-mediated oxidation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
